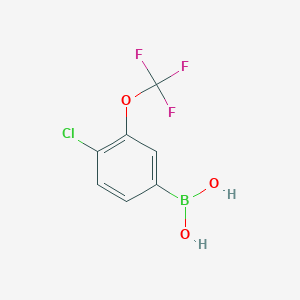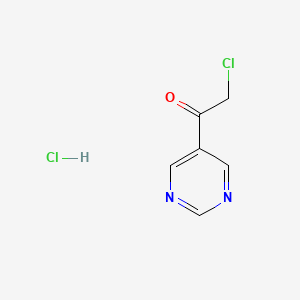
2-Chloro-1-(pyrimidin-5-yl)ethan-1-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(pyrimidin-5-yl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C6H5ClN2O·HCl. It is a pyrimidine derivative, which is a class of organic compounds with a six-membered ring containing nitrogen atoms at positions 1 and 3. This compound is often used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(pyrimidin-5-yl)ethan-1-one hydrochloride typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of 2-chloropyrimidine with ethyl chloroacetate in the presence of a base, followed by hydrolysis and acidification to obtain the hydrochloride salt. The reaction conditions often include the use of solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product. Purification steps such as crystallization and recrystallization are employed to obtain high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
2-Chloro-1-(pyrimidin-5-yl)ethan-1-one hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of different reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Conditions often involve the use of bases like sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidine derivatives.
Oxidation Reactions: Oxidized products such as pyrimidine N-oxides.
Reduction Reactions: Reduced products like pyrimidin-5-ylmethanol.
科学研究应用
2-Chloro-1-(pyrimidin-5-yl)ethan-1-one hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and nucleic acid interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-Chloro-1-(pyrimidin-5-yl)ethan-1-one hydrochloride involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit enzymes by binding to active sites or interacting with nucleic acids, thereby affecting cellular processes. The specific pathways and targets depend on the context of its use in research or therapeutic applications.
相似化合物的比较
Similar Compounds
2-Chloropyrimidine: A precursor in the synthesis of 2-Chloro-1-(pyrimidin-5-yl)ethan-1-one hydrochloride.
5-Chloro-2-hydroxypyridine: Another pyrimidine derivative with similar chemical properties.
2-Chloro-4,6-dimethoxypyrimidine: Used in similar substitution reactions.
Uniqueness
This compound is unique due to its specific substitution pattern and reactivity. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry. Additionally, its applications in diverse fields such as biology and medicine highlight its importance in scientific research.
属性
IUPAC Name |
2-chloro-1-pyrimidin-5-ylethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O.ClH/c7-1-6(10)5-2-8-4-9-3-5;/h2-4H,1H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCRJIXPODPAFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)C(=O)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-((5-(benzylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2901205.png)
![1-[(1S)-1-chloroethyl]-3-nitrobenzene](/img/structure/B2901206.png)
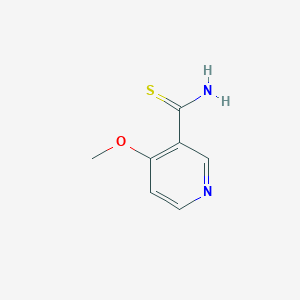

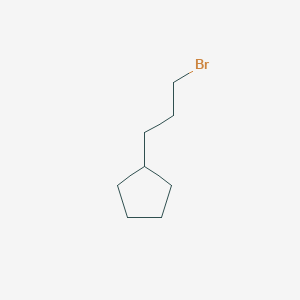
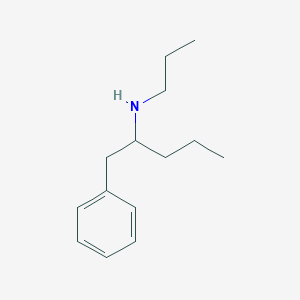
![6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/new.no-structure.jpg)
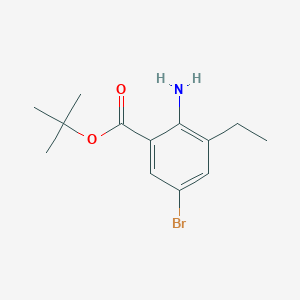
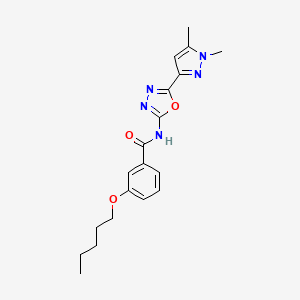
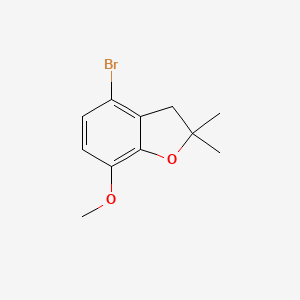
![3-cyclopentyl-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)propanamide](/img/structure/B2901224.png)
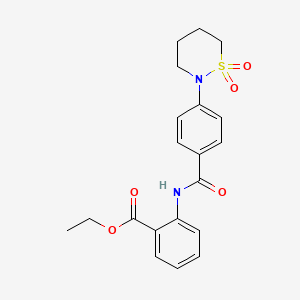
![(E)-5-methyl-7-styryl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2901226.png)
